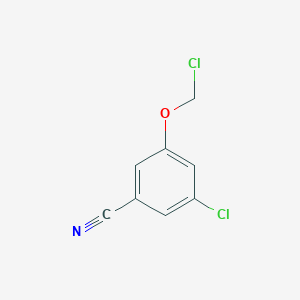
3-Chloro-5-(chloromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chloromethoxy)benzonitrile is an organic compound with the chemical formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of a chloro and a chloromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-hydroxybenzonitrile with chloromethyl methyl ether in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures . Another method includes the use of 3-chloro-5-(hydroxymethyl)benzonitrile, which is reacted with a chlorinating agent like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethoxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as sodium borohydride in the presence of catalysts.
Hydrolysis: The nitrile group can be hydrolyzed to form an amide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride with copper nanoparticles as a catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 3-chloro-5-(chloromethoxy)benzylamine.
Hydrolysis: Formation of 3-chloro-5-(chloromethoxy)benzamide or 3-chloro-5-(chloromethoxy)benzoic acid.
Scientific Research Applications
3-Chloro-5-(chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: A simpler derivative with only a chloro group attached to the benzene ring.
3-Chloro-5-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a chloromethoxy group.
3-Chloro-5-methoxybenzonitrile: Has a methoxy group instead of a chloromethoxy group.
Uniqueness
3-Chloro-5-(chloromethoxy)benzonitrile is unique due to the presence of both chloro and chloromethoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3-chloro-5-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2 |
InChI Key |
BLPXMFQKDBARNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


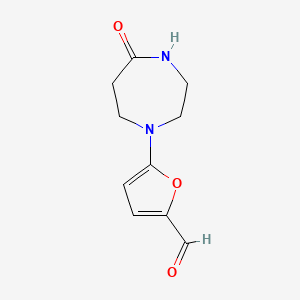



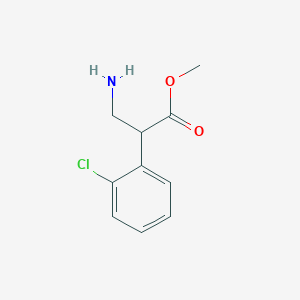
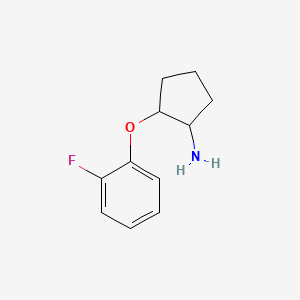

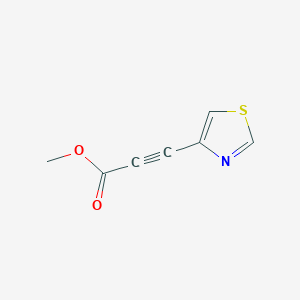
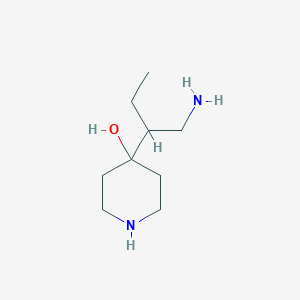
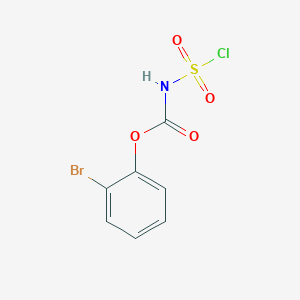
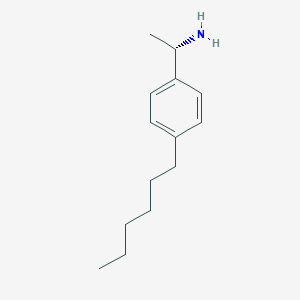

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

